molecular formula C21H25NO3 B11046097 1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11046097
M. Wt: 339.4 g/mol
InChI Key: QLEHGKBKYZKVDY-UHFFFAOYSA-N
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Description

1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the pyrroloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy group: This step may involve hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Addition of the oxocyclohexyl group: This can be done through substitution reactions where the oxocyclohexyl group is introduced using suitable electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the oxocyclohexyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.

Scientific Research Applications

1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its reaction.

    Receptor modulation: By binding to a receptor, it can either activate or inhibit the receptor’s signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

3-hydroxy-6,9,11,11-tetramethyl-3-(2-oxocyclohexyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C21H25NO3/c1-12-9-14-13(2)11-20(3,4)22-18(14)16(10-12)21(25,19(22)24)15-7-5-6-8-17(15)23/h9-11,15,25H,5-8H2,1-4H3

InChI Key

QLEHGKBKYZKVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(C(=O)N3C(C=C2C)(C)C)(C4CCCCC4=O)O

Origin of Product

United States

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